![molecular formula C12H20N2O2 B1217872 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- CAS No. 27684-79-3](/img/structure/B1217872.png)
2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-
Overview
Description
2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an aminophenoxy group and an isopropylamino group attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- typically involves the reaction of 4-aminophenol with an appropriate isopropylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Acylation of the Amine Group
The isopropylamino group undergoes nucleophilic acylation with acid chlorides or anhydrides to form amides. For example:
-
Reaction with Benzoyl Chloride :
This reaction proceeds in the presence of a base (e.g., triethylamine) at 0–5°C, yielding >85% product purity .
Key Data :
Reagent | Conditions | Yield | Product Stability |
---|---|---|---|
Acetic anhydride | 0°C, NaOH (aq.) | 78% | Stable in acidic media |
Diphenylacetyl chloride | Room temperature, CHCl | 82% | Hygroscopic |
Alkylation of the Alcohol Group
The 2-propanol group can be converted to a tosylate or mesylate intermediate for nucleophilic substitution:
Mechanism :
Oxidation Reactions
The secondary alcohol is resistant to mild oxidants but reacts with strong agents:
-
Jones Reagent (CrO3_33/H2_22SO4_44) :
Oxidizes the alcohol to a ketone at 50°C (45% yield) . -
Swern Oxidation (Oxalyl chloride/DMSO) :
Provides cleaner conversion (62% yield) without over-oxidation .
Limitations : Steric hindrance from the isopropyl group slows reaction rates .
Ether Cleavage and Rearrangement
The 4-aminophenoxy ether undergoes acid-catalyzed cleavage:
-
Hydrobromic Acid (48% HBr) :
Cleaves the ether bond at reflux, producing 4-aminophenol and a brominated propanol derivative . -
Friedel-Crafts Alkylation :
In the presence of AlCl, the aromatic ring reacts with alkyl halides to form substituted derivatives .
Schiff Base Formation
The primary amine in the 4-aminophenoxy group reacts with aldehydes:
Applications : Used to synthesize coordination complexes for catalytic studies .
Degradation Pathways
-
Photodegradation : UV light induces C–O bond cleavage in the phenoxy group, forming quinone-like byproducts .
-
Hydrolysis : Stable in neutral water but degrades in acidic/basic conditions (t = 12 hr at pH 1) .
Comparative Reactivity Table
Scientific Research Applications
Chemistry
-
Organic Synthesis :
- The compound serves as a reagent in organic synthesis, acting as an intermediate for producing other chemical compounds. Its aminophenoxy group allows for further functionalization, making it valuable in synthetic pathways.
-
Reagent in Reactions :
- It is utilized in various chemical reactions due to its ability to participate in nucleophilic substitutions and coupling reactions, facilitating the formation of complex organic molecules.
Biology
-
Biochemical Assays :
- The compound is used as a probe in molecular biology studies, particularly in assays that require specific interactions with biological targets. Its structure enables it to interact with proteins and enzymes, aiding in the understanding of biochemical pathways.
-
Pharmacological Studies :
- Research indicates potential applications in pharmacology due to its ability to modulate biological activity through interactions with specific molecular targets. This has implications for drug development and therapeutic applications.
Industry
-
Manufacture of Polymers and Coatings :
- In industrial settings, 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- is employed in the production of polymers, coatings, and adhesives. Its chemical properties enhance the performance of these materials.
- Antioxidant and Anticancer Activity :
Case Study 1: Synthesis and Application in Organic Chemistry
A study focused on synthesizing derivatives of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- demonstrated its effectiveness as a precursor for creating biologically active compounds. The synthesis involved reacting 4-aminophenol with isopropylamine under controlled conditions, yielding high-purity products suitable for further research .
In another study assessing the biological activity of this compound, researchers evaluated its effects on various cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism by which 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- exerts its effects involves interactions with specific molecular targets and pathways. The aminophenoxy group can interact with biological molecules, while the isopropylamino group may influence the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-[[(4-methoxyphenyl)methyl]amino]-, (2S)-: This compound has a methoxyphenyl group instead of an aminophenoxy group, which alters its chemical properties and applications.
1-Propanol, 2-methyl-2-[(1-methylethyl)amino]-: This compound has a different substitution pattern on the propanol backbone, leading to distinct chemical behavior.
Uniqueness
2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry.
Biological Activity
2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- (CAS No. 27684-79-3), is a chemical compound notable for its diverse applications in chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure consisting of an aminophenoxy group and an isopropylamino group attached to a propanol backbone. Its molecular formula is , with a molecular weight of approximately 224.30 g/mol. The physical properties include:
- Density : 1.092 g/cm³
- Boiling Point : 407.2°C at 760 mmHg
- Flash Point : 200°C
The biological activity of this compound is attributed to its interactions with specific molecular targets, particularly through the aminophenoxy group, which can bind to various biological molecules. The isopropylamino group enhances its binding affinity and modulates activity across different biochemical pathways.
Biological Activity Overview
Research indicates that 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- exhibits several biological activities:
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique properties of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-.
Compound Name | Structure | Key Properties |
---|---|---|
2-Propanol, 1-(4-methoxyphenyl)methylamino | Structure | Different functional group alters reactivity |
1-Propanol, 2-methyl-2-[(1-methylethyl)amino] | Structure | Varying substitution pattern affects biological activity |
Study on Antimicrobial Activity
A study conducted on the antimicrobial properties of the compound indicated that it could inhibit the growth of selected bacterial strains. However, further research is needed to establish its efficacy and mechanism.
Cytotoxicity in Cancer Cells
In a laboratory setting, the cytotoxic effects were evaluated on SHY5Y cells. The results indicated that higher concentrations led to increased cell death, suggesting potential applications in cancer therapy .
Pharmacogenomic Considerations
Pharmacogenomic factors may influence the biological activity and efficacy of this compound in clinical settings. Variations in metabolic pathways could affect drug response among different populations .
Q & A
Q. Basic: What synthetic routes are commonly employed for synthesizing this compound, and how can reaction efficiency be optimized?
Answer:
The compound is typically synthesized via a multi-step nucleophilic substitution and amine coupling. A plausible route involves:
Etherification : Reacting 4-aminophenol with a halogenated propanol derivative (e.g., epichlorohydrin) under basic conditions to form the phenoxy intermediate.
Amine coupling : Introducing the (1-methylethyl)amino group via nucleophilic attack using isopropylamine.
- Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric excess of amines (1.5–2.0 eq.) to drive completion .
- Monitoring : Use TLC or HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate formation .
Q. Basic: What spectroscopic methods are recommended for structural characterization, and what key spectral markers should be observed?
Answer:
- NMR :
- ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.2 ppm, doublets for para-substituted benzene), methine proton adjacent to the amino group (δ 3.5–4.0 ppm), and isopropyl methyl groups (δ 1.1–1.3 ppm, doublet).
- ¹³C NMR : Peaks for the quaternary aromatic carbon (δ 150–155 ppm) and the alcohol-bearing carbon (δ 70–75 ppm) .
- FT-IR : Confirm hydroxyl (broad ~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and secondary amine (N-H bend ~1550 cm⁻¹) .
Q. Basic: How does the compound’s solubility vary across solvents, and what formulations enhance bioavailability?
Answer:
- Solubility :
- Polar solvents : High solubility in DMSO (>50 mg/mL) and ethanol (~30 mg/mL) due to hydrogen bonding with hydroxyl and amino groups.
- Aqueous buffers : Limited solubility in water (<5 mg/mL at pH 7), but improves under acidic conditions (pH 3–4) via protonation of the amine .
- Formulation : Use cyclodextrin complexes or lipid-based nanoemulsions to enhance bioavailability for in vivo studies .
Q. Advanced: How can enantiomeric purity be assessed, and what chiral separation techniques are effective?
Answer:
- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase at 1.0 mL/min. Retention times differ by 2–4 minutes for enantiomers .
- Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm absolute configuration (e.g., R vs. S) .
- Synthetic control : Use enantiopure starting materials (e.g., (R)-epichlorohydrin) to avoid racemization during synthesis .
Q. Advanced: What computational strategies predict the compound’s stability under stress conditions (e.g., light, heat)?
Answer:
- DFT Calculations : Simulate bond dissociation energies (BDEs) to identify labile groups (e.g., amine-oxygen bonds prone to hydrolysis at BDE <70 kcal/mol) .
- Molecular Dynamics (MD) : Model degradation pathways in aqueous solutions (e.g., pH-dependent hydrolysis of the ether linkage) .
- Experimental validation : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via LC-MS to detect degradants like 4-aminophenol .
Q. Advanced: How does structural modification of the aryloxy moiety impact biological activity in structure-activity relationship (SAR) studies?
Answer:
- Electron-withdrawing substituents : Nitro or cyano groups at the para position reduce activity due to decreased electron density on the aromatic ring.
- Hydrophobic groups : Methyl or ethyl substituents enhance membrane permeability, improving IC50 values in cellular assays .
- SAR validation : Use radioligand binding assays (e.g., β-adrenergic receptor affinity) to quantify activity changes .
Q. Advanced: What analytical workflows resolve contradictory data in purity assessments (e.g., HPLC vs. elemental analysis)?
Answer:
- Cross-validation :
- Hyphenated techniques : LC-MS/MS identifies low-abundance degradants (<0.1%) that skew purity results .
Q. Advanced: What in silico models predict metabolic pathways for this compound in preclinical studies?
Answer:
Properties
IUPAC Name |
1-(4-aminophenoxy)-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12/h3-6,9,11,14-15H,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHQWSSJIBMVIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950345 | |
Record name | 1-(4-Aminophenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27684-79-3 | |
Record name | Desacetylpractolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027684793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Aminophenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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